2-Chloro-3,5-dinitropyridin-4-amine

Energetic Materials Nitration Selectivity Heterocyclic Synthesis

Researchers developing MALT1 inhibitors or nitrogen-rich energetic materials often face regioisomeric selectivity and bis-substitution issues with generic nitropyridine building blocks. 2-Chloro-3,5-dinitropyridin-4-amine solves this via its unique 2-Cl, 4-NH₂, 3,5-di-NO₂ substitution pattern, enabling orthogonal SNAr/nucleophilic diversification without bis-substitution risk. - Delivers 64% synthetic yield in tetrazole derivatives (23% higher than the 6-Cl regioisomer) with uniform thermal decomposition. - Key intermediate in patent WO2018020474A1 for thiazolo-pyridine MALT1 inhibitors; the 4-amino group is essential for thiazole annulation. - One-step dinitration route from 2-chloropyridin-4-amine simplifies procurement logistics and ensures consistent ≥98% purity.

Molecular Formula C5H3ClN4O4
Molecular Weight 218.55 g/mol
CAS No. 1378875-15-0
Cat. No. B1435187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-dinitropyridin-4-amine
CAS1378875-15-0
Molecular FormulaC5H3ClN4O4
Molecular Weight218.55 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)[N+](=O)[O-]
InChIInChI=1S/C5H3ClN4O4/c6-5-4(10(13)14)3(7)2(1-8-5)9(11)12/h1H,(H2,7,8)
InChIKeyQZMZMIBQIBGLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5-dinitropyridin-4-amine (CAS 1378875-15-0): Multifunctional Nitropyridine Building Block for Energetic Materials and Pharmaceutical Intermediates


2-Chloro-3,5-dinitropyridin-4-amine (CAS 1378875-15-0) is a heterocyclic building block featuring a pyridine core substituted with chlorine at the 2-position, nitro groups at the 3- and 5-positions, and a primary amine at the 4-position . This unique substitution pattern imparts dual electrophilic reactivity at the chloro site and nucleophilic character at the amine, enabling its use as a precursor for energetic derivatives such as tetrazole-substituted nitropyridines and as a key intermediate in the synthesis of MALT1 protease inhibitors for autoimmune and oncology indications [1]. Commercially available at ≥95% to ≥98% purity from multiple global suppliers, the compound serves as a strategic starting material for both academic and industrial research programs targeting nitrogen-rich heterocyclic scaffolds .

1

Dual reactive handles

Chloro site for SNAr, amino group for annulation or further functionalization

2

One-step dinitration route

Accessible from 2-chloropyridin-4-amine via single-step nitration, supporting streamlined procurement

3

Energetic and pharmaceutical intermediate

Reported as precursor for tetrazole-based energetic derivatives and MALT1 inhibitor scaffolds

Why 2-Chloro-3,5-dinitropyridin-4-amine Cannot Be Replaced by Simpler Nitropyridine or Dichloro Analogs


Generic substitution among nitropyridine building blocks fails because the spatial arrangement of the three distinct functional groups (2-Cl, 4-NH₂, 3,5-di-NO₂) governs both the site selectivity of nucleophilic aromatic substitution (SNAr) and the downstream performance of the final product. The 4-amino group directs electrophilic nitration to the 3- and 5-positions, enabling a one-step dinitration from 2-chloropyridin-4-amine—a route that is inaccessible with 2-chloro-3,5-dinitropyridine (CAS 2578-45-2), which lacks the amine director [1]. Furthermore, in energetic material applications, the regioisomeric 6-chloro-3,5-dinitropyridin-2-amine yields derivatives with divergent thermal stability and decomposition profiles compared to those derived from the 4-amino isomer, directly impacting safety margins during scale-up [2]. The presence of a single chlorine atom (versus the 2,6-dichloro analog) provides a single reactive handle for sequential functionalization without risking bis-substitution side products. These structural distinctions translate into measurable differences in synthetic yield, thermal behavior, and pharmacological activity that cannot be remedied by simply substituting an in-class analog [3].

Target

2-Chloro-3,5-dinitropyridin-4-amine: 4-NH₂ enables thiazole annulation and directs one-step dinitration

Analog risk

2-Chloro-3,5-dinitropyridine (CAS 2578-45-2) lacks 4-amino group; may not support thiazolo-pyridine scaffold formation

Target

4-Amino isomer: reported yield advantage and narrower thermal decomposition range for tetrazole derivatives

Regioisomer risk

6-Chloro-3,5-dinitropyridin-2-amine regioisomer: thermal decomposition profile may diverge; reported yield context may differ

Target

Single 2-chloro handle enables sequential diversification without bis-substitution side products

Dichloro risk

2,6-Dichloro analog introduces dual reactive sites; sequential functionalization may require additional selectivity control

Structural analog may not transfer directly: site selectivity, thermal behavior, and scaffold access require compound-specific validation.

Quantitative Differentiation Evidence for 2-Chloro-3,5-dinitropyridin-4-amine (CAS 1378875-15-0) Versus Closest Analogs


One-Step Dinitration Selectivity: 2-Chloropyridin-4-amine vs. 4-Aminopyridine

Nitration of 2-chloropyridin-4-amine proceeds in a single, unexpected one-step reaction to yield 2-chloro-3,5-dinitropyridin-4-amine as the dinitrated product [1]. In contrast, the direct dinitration of 4-aminopyridine (CAS 504-24-5) to 4-amino-3,5-dinitropyridine (CAS 31793-29-0) is significantly more challenging: in a mixed acid system, the yield is only 55% with 5–8% byproducts, whereas in a superacid system the yield improves to 85.5% with 0.5% byproducts—but this requires harsh, specialized conditions [2]. The 2-chloro substituent thus enables a more practical, one-step dinitration under milder conditions, simplifying procurement pathways for researchers who require the 4-amino-3,5-dinitropyridine scaffold with a reactive handle at the 2-position.

Dinitration route efficiency
Cross-study comparable

One-step protocol from 2-chloropyridin-4-amine; patent-reported yield 60% vs 55% mixed-acid yield for non-chlorinated 4-aminopyridine analog

Reported synthetic route advantage: one-step dinitration under milder conditions vs multi-step or superacid protocols

Non-chlorinated analog requires superacid system to reach 85.5% yield; target compound accessible via simpler H₂SO₄/KNO₃ conditions

Energetic Materials Nitration Selectivity Heterocyclic Synthesis

Energetic Derivative Detonation Performance: 4-Amino-2-chloro vs. 2-Amino-6-chloro Regioisomer

Condensation of 2-chloro-3,5-dinitropyridin-4-amine with 5-aminotetrazole produces 2-(5-amino-tetrazol-1-yl)-3,5-dinitro-pyridin-4-ylamine (compound 1) in 64% yield. The regioisomeric 6-chloro-3,5-dinitropyridin-2-amine yields the corresponding 6-substituted isomer (compound 2) in only 41% yield under comparable conditions [1]. Both compounds exhibit identical calculated detonation velocity (8.18 km·s⁻¹) and detonation pressure (30.7 GPa). However, their thermal decomposition profiles diverge critically: compound 1 (derived from the target compound) shows 71% mass loss over 280–325 °C with a decomposition temperature of 304.50 °C, whereas compound 2 shows 65% mass loss over 285–415 °C with an initial decomposition temperature of 310.67 °C [1]. The sharper, more concentrated mass loss profile of compound 1 indicates more uniform energetic decomposition behavior, a parameter relevant to explosive formulation consistency.

Tetrazole derivative performance
Head-to-head

64% yield (4-amino isomer) vs 41% (6-amino isomer); Δ23 pp; Tdec 304.50 °C; mass loss 71% over 45 °C window vs 65% over 130 °C window

Reported yield and thermal decomposition profile context: narrower decomposition range may support formulation consistency review

Detonation velocity 8.18 km·s⁻¹ and pressure 30.7 GPa identical for both isomers; thermal behavior diverges

Energetic Materials Detonation Velocity Thermal Decomposition

MALT1 Inhibitor Precursor: Exploitation of Orthogonal Chloro and Amino Functionality

2-Chloro-3,5-dinitropyridin-4-amine is explicitly disclosed as a reactant in the synthesis of substituted thiazolo-pyridine MALT1 inhibitors in patent WO2018020474A1 [1]. MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) is a validated therapeutic target for ABC-DLBCL and autoimmune disorders [2]. The compound's 4-amino group enables annulation to form the thiazolo-pyridine core, while the 2-chloro group provides a handle for further diversification. This dual functionality is absent in 2-chloro-3,5-dinitropyridine (CAS 2578-45-2), which lacks the 4-amino group and cannot directly furnish the fused thiazolo-pyridine scaffold. While the target compound itself is a synthetic intermediate and not the final bioactive molecule, its structural features directly map onto a patent-protected pharmacophore class, giving it procurement relevance that non-amino analogs lack.

MALT1 inhibitor scaffold access
Class-level inference

4-NH₂ group enables thiazolo-pyridine annulation; disclosed as reactant in WO2018020474A1 for MALT1 inhibitor synthesis

Reported synthetic pathway context: 4-amino group required for thiazole ring fusion; 2-chloro-3,5-dinitropyridine may not directly substitute

Target compound is a synthetic intermediate; MALT1 is a reported research target in ABC-DLBCL and autoimmune studies

MALT1 Inhibitors Autoimmune Disease Oncology Medicinal Chemistry

Validated Application Scenarios for 2-Chloro-3,5-dinitropyridin-4-amine Based on Quantitative Differentiation Evidence


Energetic Material Development: Synthesis of Tetrazole-Functionalized Insensitive Explosives

Research groups developing nitrogen-rich energetic materials can leverage 2-chloro-3,5-dinitropyridin-4-amine as the preferred precursor for 2-(5-amino-tetrazol-1-yl)-3,5-dinitro-pyridin-4-ylamine, which delivers a 64% synthetic yield—23 percentage points higher than the 6-chloro regioisomer—along with a more uniform thermal decomposition profile (71% mass loss over a 45 °C window) [1]. The calculated detonation velocity of 8.18 km·s⁻¹ and detonation pressure of 30.7 GPa for this derivative support its candidacy in insensitive munitions that require predictable energy release and thermal stability up to ~304 °C [1].

Medicinal Chemistry: Entry Point for MALT1 Protease Inhibitor Programs

Medicinal chemistry teams targeting MALT1 for ABC-DLBCL lymphoma or autoimmune indications should consider 2-chloro-3,5-dinitropyridin-4-amine as a strategic intermediate. The compound is explicitly named as a reactant in patent WO2018020474A1 for the construction of thiazolo-pyridine MALT1 inhibitors [2]. The 4-amino group is essential for thiazole ring annulation; 2-chloro-3,5-dinitropyridine (CAS 2578-45-2) cannot substitute because it lacks this functional handle [2]. When sourcing, specify ≥98% purity to meet pharmaceutical intermediate quality standards .

Heterocyclic Core Library Synthesis: Dual Reactive Handle for Sequential Diversification

For building block collections and parallel synthesis campaigns, 2-chloro-3,5-dinitropyridin-4-amine provides orthogonal reactivity: SNAr at the 2-chloro position followed by functionalization at the 4-amino group (or vice versa). This sequential diversification capability is absent in 2-chloro-3,5-dinitropyridine (no amine) and in 2,6-dichloro-3,5-dinitropyridin-4-amine (dual chloro groups risk bis-substitution side products). The one-step dinitration route from 2-chloropyridin-4-amine simplifies procurement logistics compared to the multi-step superacid protocol required for the non-chlorinated 4-aminopyridine analog [3].

Application
Selection Property
Validation Focus
Energetic material synthesis studies
Tetrazole derivative yield and thermal profile
Thermal decomposition consistency review
MALT1 protease inhibitor research
4-amino thiazolo-pyridine annulation capability
Amino-group scaffold requirement verification
Heterocyclic core library synthesis
Orthogonal chloro/amino sequential reactivity
Sequential diversification control and bis-substitution review
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